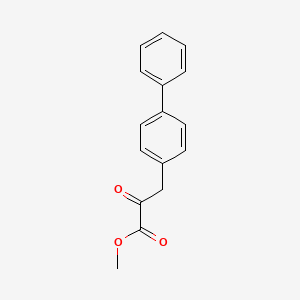

Methyl 3-(4-Biphenylyl)-2-oxopropanoate

Description

Methyl 3-(4-biphenylyl)-2-oxopropanoate is an α-keto ester derivative featuring a biphenyl moiety at the 3-position of the propanoate backbone. This compound is structurally characterized by a ketone group adjacent to the ester functionality, which confers reactivity typical of α-keto esters, such as participation in nucleophilic additions and condensations. These derivatives are frequently utilized in medicinal chemistry and materials science due to their versatility as intermediates in synthesizing heterocycles, photoactive probes, and bioactive molecules .

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

methyl 2-oxo-3-(4-phenylphenyl)propanoate |

InChI |

InChI=1S/C16H14O3/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

InChI Key |

PGGXRPCRRRIMEH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate typically involves the esterification of 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoic acid.

Reduction: Methyl 3-([1,1’-biphenyl]-4-yl)-2-hydroxypropanoate.

Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 3-(4-biphenylyl)-2-oxopropanoate typically involves multi-step organic reactions. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity. For example, NMR data can provide insights into the molecular environment of hydrogen and carbon atoms within the compound.

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that modifications of the oxopropanoate framework can lead to increased cytotoxicity against various cancer cell lines, suggesting a potential pathway for drug development targeting malignancies .

- Anti-inflammatory Effects : The biphenyl structure has been associated with anti-inflammatory activity. Compounds incorporating this moiety have been evaluated for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Neurological Applications : Investigations into the neuroprotective effects of similar compounds suggest their potential in treating neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds candidates for further exploration in conditions such as Alzheimer's disease .

Materials Science

- Polymer Chemistry : this compound can serve as a building block for synthesizing polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

- Organic Photovoltaics : The optical properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light in specific wavelengths can improve the efficiency of solar cells, contributing to advancements in renewable energy technologies .

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects on breast cancer cell lines. The IC50 values indicated that certain derivatives were more effective than existing chemotherapeutic agents, showcasing the potential for developing new cancer therapies based on this chemical scaffold .

Case Study 2: Anti-inflammatory Properties

In vitro studies have shown that compounds derived from this compound effectively inhibited the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages. This suggests a mechanism through which these compounds could alleviate symptoms associated with chronic inflammation .

Mechanism of Action

The mechanism of action of Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate involves its interaction with specific molecular targets. The biphenyl group can interact with various enzymes and receptors, modulating their activity. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(4-biphenylyl)-2-oxopropanoate with five analogs, focusing on structural variations, synthesis, physicochemical properties, and applications.

Structural Variations

Key Observations :

- Electronic Effects : Bromine and nitro groups (electron-withdrawing) enhance electrophilicity at the ketone, favoring nucleophilic attacks, whereas methoxy and hydroxy groups (electron-donating) reduce reactivity .

Physicochemical Properties

- Solubility : Hydrophobicity increases with larger aryl groups (e.g., biphenylyl vs. methoxyphenyl). Bromine and nitro substituents may enhance solubility in polar aprotic solvents .

Biological Activity

Methyl 3-(4-biphenylyl)-2-oxopropanoate, also known as methyl 3-biphenyl-4-yl-3-oxopropanoate, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 278.34 g/mol

- CAS Number : 56216-10-5

This compound features a biphenyl moiety attached to a propanoate structure, characterized by a carbonyl group adjacent to the ester functional group. Such structural attributes contribute to its chemical reactivity and potential pharmacological applications.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties, which can influence various metabolic pathways. Similar biphenyl derivatives have demonstrated significant enzyme inhibition activities, including:

- Anti-inflammatory effects : Compounds with biphenyl structures are known for their ability to inhibit inflammatory responses.

- Antioxidant activity : The presence of the biphenyl group may enhance the antioxidant capacity of the compound, potentially protecting cells from oxidative stress.

Anticancer Activity

Biphenyl derivatives are widely studied for their anticancer properties. This compound has been linked to:

- Anti-proliferative effects : Similar compounds have shown the ability to inhibit cancer cell proliferation in vitro and in vivo .

- Mechanisms of action : These compounds may induce apoptosis in cancer cells through alterations in mitochondrial bioenergetics and modulation of signaling pathways .

Case Studies and Research Findings

- Inhibition of Topoisomerases :

- TRPV1 Antagonism :

Synthesis Methods

This compound can be synthesized through various methods, including:

- Alkylation Reactions : Utilizing starting materials like methyl 4-bromobutanoate and biphenyl derivatives under basic conditions to yield the desired product.

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation | Base-catalyzed | 70% |

| 2 | Esterification | Acid catalysis | 85% |

These synthesis techniques are crucial for producing this compound for further biological evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.